AZT (threo)

HIV-1 Reverse Transcriptase Inhibition Stereochemistry-Activity Relationship

AZT (threo), systematically named 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 73971-82-1), is the threo stereoisomer (3′-epimer) of the antiretroviral nucleoside analog zidovudine (AZT, erythro form). As a 2′,3′-dideoxynucleoside analog bearing an azido group at the 3′ position in the "up" (threo/xylo) configuration, it differs fundamentally from the erythro (ribo) isomer, which is the active pharmaceutical ingredient in Retrovir®.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 73971-82-1
Cat. No. B1666519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZT (threo)
CAS73971-82-1
Synonyms5-ethyl-1-aza-3,7-dioxabicyclo-3.3.0-octane
Bioban CS 1246
Bioban CS-1246
CS 1246
CS-1246
oxazolidine E
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1
InChIKeyHBOMLICNUCNMMY-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZT (threo) CAS 73971-82-1: Stereochemical Variant of Zidovudine with Distinct Reverse Transcriptase Inhibition Profile


AZT (threo), systematically named 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 73971-82-1), is the threo stereoisomer (3′-epimer) of the antiretroviral nucleoside analog zidovudine (AZT, erythro form). As a 2′,3′-dideoxynucleoside analog bearing an azido group at the 3′ position in the "up" (threo/xylo) configuration, it differs fundamentally from the erythro (ribo) isomer, which is the active pharmaceutical ingredient in Retrovir® [1]. The compound is phosphorylated intracellularly to its 5′-triphosphate metabolite (threo-AZT-TP), which interacts with reverse transcriptase (RT) enzymes through a distinct kinetic mechanism compared to the erythro isomer [2]. AZT (threo) is primarily utilized as a stereochemical probe, mechanistic tool compound, and negative control in antiretroviral research, rather than as a direct therapeutic agent, due to its substantially lower inhibitory potency against HIV-1 RT [3].

AZT (threo) Procurement Rationale: Why Stereochemical Identity Determines Experimental Outcomes and Why Erythro AZT Cannot Substitute


Generic substitution between AZT (threo) and AZT (erythro) is scientifically invalid because the two stereoisomers exhibit fundamentally different enzyme inhibition kinetics, binding site interactions, and target selectivity profiles [1][2]. The erythro isomer (azido "down") acts as a competitive inhibitor of HIV-1 RT with respect to dTTP (Ki = 0.0022 µM), whereas the threo isomer (azido "up") is at least 100-fold less potent and adopts a distinct noncompetitive inhibition mechanism on avian myeloblastosis virus (AMV) RT [1][2]. Furthermore, erythro-AZT-TP potently inhibits hepatitis B virus (HBV) DNA polymerase (Ki ≈ 0.04 µM), while threo-AZT-TP shows no detectable inhibition whatsoever [3]. These stereochemically driven pharmacological divergences mean that threo AZT is not merely "less active AZT" but a mechanistically distinct chemical entity whose experimental behavior cannot be predicted from data generated with the erythro isomer. For applications requiring a stereochemically defined negative control, a noncompetitive RT inhibitor probe, or a compound with absent HBV polymerase activity, only the threo isomer is fit for purpose [1][2][3].

AZT (threo) CAS 73971-82-1: Quantitative Head-to-Head Evidence Versus Erythro AZT and In-Class NRTIs


HIV-1 Reverse Transcriptase Inhibition: Threo Isomer Is ≥100-Fold Less Potent Than Erythro Isomer (Ki = 0.0022 µM vs Ki ≥ 0.22 µM)

In a direct comparative study using HIV-1 reverse transcriptase isolated from virus strain U937/HTLV-III, the erythro isomer of AZT triphosphate (erythro-AZT-TP) exhibited competitive inhibition with a Ki of 0.0022 µM against (rA)n·(dT)12-18 template/primer-directed dTMP incorporation. By contrast, the threo isomer (threo-AZT-TP) was at least 100-fold less active under identical assay conditions, with the Km for dTTP ranging between 0.7–1.7 µM [1]. This establishes the threo isomer as a substantially weaker HIV-1 RT inhibitor, suitable as a stereochemical negative control for validating inhibitor specificity in RT enzymatic assays.

HIV-1 Reverse Transcriptase Inhibition Stereochemistry-Activity Relationship

Avian Myeloblastosis Virus RT: Threo Isomer Acts as Noncompetitive Inhibitor (Ki = 5.5 µM) vs Erythro Competitive Inhibitor (Ki = 0.48 µM)

Kinetic analysis of AMV reverse transcriptase using (rA)n·(dT)12-18 template/primer revealed a qualitative mechanistic difference: erythro-AZT-TP inhibited competitively with respect to dTTP (Ki = 0.48 µM), whereas threo-AZT-TP acted as a noncompetitive inhibitor (Ki = 5.5 µM). The Km for dTTP was approximately 70 µM [1]. The 11.5-fold higher Ki of the threo isomer, combined with its distinct noncompetitive mode, indicates that the two isomers bind to different sites on the AMV RT enzyme [1]. This mechanistic divergence is unique among AZT stereoisomers and provides a tool for probing allosteric vs. active-site inhibition of retroviral RTs.

Reverse Transcriptase Enzyme Kinetics Noncompetitive Inhibition

Hepatitis B Virus DNA Polymerase: Threo Isomer Shows Complete Loss of Inhibitory Activity vs Erythro Isomer (Ki ≈ 0.04 µM, Threshold 0.05 µM)

In a comparative study of endogenous HBV DNA polymerase inhibition, erythro-AZT-TP demonstrated competitive inhibition with a Ki of approximately 0.04 µM (Km for dTTP = 0.1 µM), with inhibitory effects detectable at and above 0.05 µM across ten different HBV strains. In marked contrast, the threo analog exhibited no inhibitory effect whatsoever against HBV DNA polymerase under identical assay conditions [1]. This binary, all-or-nothing selectivity profile—erythro active, threo completely inactive—is unique among AZT stereoisomers and provides an unambiguous negative control for HBV polymerase studies.

HBV DNA Polymerase Selectivity Profiling Negative Control

Stereochemical Conformation-Activity Relationship: Threo (Azido 'Up') Configuration Adopts Distinct Furanose Conformation Explaining Reduced Biological Activity

A combined ¹⁵N-NMR and ¹H-NMR study demonstrated that the threo forms (azido "up" configuration at C-3′) of AZT and its 2′-deoxyuridine analog AZU adopt a furanose conformation distinct from that of the erythro forms (azido "down"). Intramolecular stabilization of the "N" (North) conformer in the threo diastereomer, arising from interaction of the azido function with the nucleobase and the C-5′ OH group, is posited to explain the decreased biological activity of threo forms compared with erythro forms [1]. This conformational distinction provides a molecular-level rationale for all observed differences in enzyme inhibition potency, mechanism, and target selectivity between the two AZT stereoisomers.

NMR Conformational Analysis Stereochemistry Structure-Activity Relationship

Gram-Negative Antibacterial Activity: Patent Claims Both AZT Stereoisomers Possess Anti-Enterobacteriaceae Activity, but No Stereospecific MIC Comparison Exists

The foundational patent EP 0199451 (and its family members, including US equivalents) explicitly claims that both 3′-azido-3′-deoxythymidine (erythro) and its threo-3′-azido isomer, along with their pharmaceutically acceptable derivatives, possess potent therapeutic activity against gram-negative bacterial infections in addition to retroviral activity [1]. However, the published antibacterial literature on AZT—including MIC data against Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium, Shigella flexneri, and Enterobacter aerogenes—exclusively characterizes the erythro isomer (BW A509U) [2]. No peer-reviewed study has reported stereospecific MIC values comparing threo-AZT vs. erythro-AZT against any bacterial strain. Procurement of threo AZT for antibacterial research must therefore be grounded in the need to experimentally test the patent's stereochemical scope claims.

Antibacterial Gram-Negative Bacteria Drug Repurposing

AZT (threo) CAS 73971-82-1: Research Application Scenarios Grounded in Quantitative Evidence


Stereochemical Negative Control for HIV-1 Reverse Transcriptase Inhibition Assays

AZT (threo) is the optimal negative control compound for HIV-1 RT enzymatic assays where stereochemical specificity must be demonstrated. Its ≥100-fold reduced potency compared to erythro-AZT-TP (Ki = 0.0022 µM for erythro vs. estimated Ki ≥ 0.22 µM for threo) under identical (rA)n·(dT)12-18 template/primer conditions [1] provides an unambiguous benchmark for distinguishing genuine RT inhibition from assay interference.

Mechanistic Probe for Noncompetitive vs. Competitive Reverse Transcriptase Inhibition

The noncompetitive inhibition mechanism of threo-AZT-TP (Ki = 5.5 µM) on AMV RT, contrasted with the competitive mechanism of erythro-AZT-TP (Ki = 0.48 µM) on the same enzyme [1], enables structure-function studies of allosteric RT binding pockets. This application is uniquely addressable with the threo isomer and cannot be replicated using erythro AZT or other NRTIs that uniformly act as competitive inhibitors.

HBV Polymerase Selectivity Profiling with a Completely Inactive Stereochemical Analog

In HBV DNA polymerase studies, threo-AZT-TP serves as the only known AZT stereoisomer that exhibits zero detectable inhibitory activity (erythro Ki ≈ 0.04 µM, detectable at ≥ 0.05 µM across 10 strains) [1]. This binary selectivity profile makes it invaluable for researchers validating target-specific anti-HBV effects of novel nucleoside analogs, as any observed inhibition with the threo isomer would indicate non-specific polymerase interference rather than specific antiviral activity.

Sugar Ring Conformation SAR Studies in Nucleoside Analog Drug Design

The distinct furanose "N" (North) conformer stabilization in threo-AZT (azido "up"), characterized by ¹⁵N-NMR and ¹H-NMR [1], provides a defined molecular tool for structure-activity relationship (SAR) campaigns aimed at understanding how sugar puckering influences substrate recognition by cellular kinases (thymidine kinase, thymidylate kinase, NDP kinase) and viral or human DNA polymerases. Procurement of the threo isomer is essential for any SAR study requiring systematic variation of the C-3′ substituent orientation.

Quote Request

Request a Quote for AZT (threo)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.